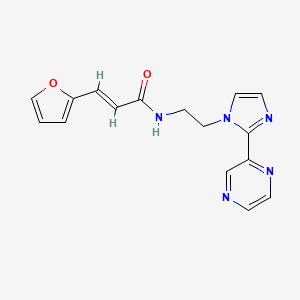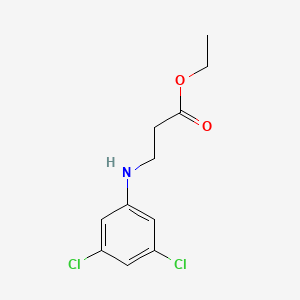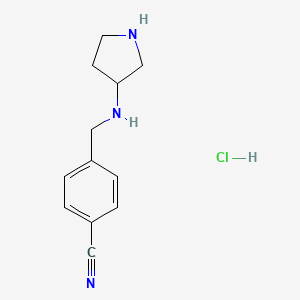![molecular formula C27H28O4S B2507876 4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 331461-19-9](/img/structure/B2507876.png)
4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate" is a chemical entity that appears to be related to various sulfonate compounds and derivatives that have been synthesized and studied for different applications, including bioactivity studies, polymerization processes, and molecular structure analyses. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related sulfonate compounds and their properties.
Synthesis Analysis
The synthesis of related sulfonate compounds involves various starting materials and reagents. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the preparation of iron(III) 2,4,6-trimethylbenzenesulfonate was achieved from the reaction of Fe(OH)3·xH2O and three molar equivalents of 2,4,6-trimethylbenzenesulfonic acid . These examples provide insight into the types of reactions and conditions that may be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of sulfonate compounds has been determined using various techniques such as X-ray diffraction. For example, the crystal structure of (4R)-(-)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone was elucidated, revealing the conformation of the 2,4,6-trimethylbenzenesulfonyl groups in an anti-position relative to the tert-butyl group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the potential reactivity and interactions of the compound of interest.
Chemical Reactions Analysis
Sulfonate compounds can participate in various chemical reactions. The derivatizing agent 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . This demonstrates the reactivity of sulfonate compounds with amines, which could be relevant when considering the chemical reactions of "4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. For instance, the salts of 4-(2,4,6-triphenylpyridinium-1-yl)-phenolate with selected sulfonic acids showed a large negative solvatochromic effect, indicating their interaction with solvents . The high conductivity of polypyrrole and poly(3,4-ethylenedioxythiophene) films prepared using iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant highlights the potential of sulfonate compounds in electronic applications . These properties are essential for understanding the behavior of the compound in different environments and for potential applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research on hydroxylation of aromatic hydrocarbons, including compounds with structural similarities to 4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate, has been conducted to understand their metabolic pathways in biological systems. For example, the study by Bakke and Scheline (1970) explored the hydroxylation of various aromatic hydrocarbons, including derivatives of isopropylphenol, highlighting the metabolic transformation and potential synthesis pathways of similar compounds Bakke & Scheline, 1970.
Antifungal and Phytopathogenic Activities
Isopropylmethylphenyl benzenesulfonate derivatives have been synthesized and tested for their antifungal activities against various phytopathogenic fungi. The research by Choi et al. (2010) indicates the potential of these compounds in developing antifungal agents, which may extend to derivatives like 4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate Choi, Nam, & Kim, 2010.
Materials Science Applications
The vapour-phase polymerization using iron(III) 2,4,6-trimethylbenzenesulfonate to prepare conducting polymers indicates the utility of similar sulfonate compounds in materials science. Subramanian et al. (2009) demonstrated the synthesis of highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films, suggesting applications in electronic materials and coatings Subramanian et al., 2009.
Catalysis and Chemical Transformations
Research into water-soluble (phenoxy)imine palladium(II) complexes, as reported by Akiri and Ojwach (2021), explores the catalytic capabilities of similar compounds in chemical transformations such as methoxycarbonylation. This study indicates the potential role of sulfonate derivatives in catalysis and organic transformations Akiri & Ojwach, 2021.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, suggesting that the bioavailability of our compound may also be affected by its stability in aqueous environments .
Result of Action
These could include changes in gene expression, protein activity, cellular signaling, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its ability to interact with its targets, and its overall effectiveness. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be influenced by pH . Therefore, the action of our compound may also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4S/c1-18(2)23-9-6-22(7-10-23)8-15-26(28)24-11-13-25(14-12-24)31-32(29,30)27-20(4)16-19(3)17-21(27)5/h6-18H,1-5H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSTUOCBMDMHG-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)
![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)



![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
